molecular formula C15H16ClN3O2 B6417393 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-84-6

4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6417393
CAS No.: 872102-84-6
M. Wt: 305.76 g/mol
InChI Key: MIGCGHZKOSKWPD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key structural attributes include:

  • Position 6: A propyl chain, contributing to lipophilicity and influencing pharmacokinetic properties.
  • Dione functionality: Positions 2 and 5 are ketones, enabling hydrogen bonding and structural rigidity.

This scaffold is of interest in medicinal chemistry due to its resemblance to purine analogs, making it a candidate for targeting enzymes like kinases or phosphodiesterases .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGCGHZKOSKWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-d]pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the propyl and chlorophenyl groups through a series of reactions, including alkylation and halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst might be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can lead to a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

In vitro Studies

  • In vitro assays have demonstrated the ability of this compound to inhibit certain enzymes critical for tumor growth and proliferation. For instance:
    • Kinase Inhibition : Studies indicate that it may inhibit protein kinases involved in signaling pathways related to cancer progression.
    • Cell Viability Assays : The compound has shown reduced viability in treated cancer cell lines compared to controls .

In vivo Studies

  • Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo. These studies aim to establish dosage parameters and assess potential side effects .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study concluded that further investigation into its mechanism of action is warranted .
  • Case Study on Antimicrobial Effects :
    • Another study focused on the antimicrobial properties of derivatives of this compound against Staphylococcus aureus and Candida albicans. Results showed promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Potential Future Applications

Given its promising biological activities, 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione holds potential for development into:

  • Targeted Cancer Therapies : As part of combination therapies aimed at enhancing treatment efficacy while minimizing side effects.
  • Novel Antimicrobial Agents : Particularly in the wake of rising antibiotic resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural homology but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):

Substituent Variations at Position 4 and 6

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Structural/Functional Differences References
Target Compound 4-Chlorophenyl Propyl 305.76 Not reported Baseline for comparison
4-(2-Chlorophenyl)-6-propyl analog (BJ13649) 2-Chlorophenyl Propyl 305.76 Not reported Chlorine positional isomer; may alter steric/electronic interactions
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) analog 4-Chlorophenyl 4-Methoxybenzyl 427.89 Not reported Bulky aromatic substituent with methoxy group; increases lipophilicity
6-(2-Hydroxyethyl)-4-(2-methylphenyl) analog 2-Methylphenyl 2-Hydroxyethyl 287.31 Not reported Hydroxyethyl enhances solubility; methylphenyl reduces steric bulk
4-(2,5-Dimethoxyphenyl)-6-(3-methylbutyl) 2,5-Dimethoxyphenyl 3-Methylbutyl 373.45 Not reported Electron-donating methoxy groups; longer alkyl chain improves membrane permeability

Key Research Findings

  • Positional Isomerism : The 2-chlorophenyl analog (BJ13649) exhibits identical molecular weight to the target compound but differs in chlorine placement, which may impact bioactivity. For example, 4-chlorophenyl’s para-substitution could enhance π-stacking in hydrophobic pockets compared to ortho-substitution .
  • Functional Group Diversity : Hydroxyethyl () and methoxy () groups expand the compound’s interaction profile, enabling hydrogen bonding with polar residues (e.g., serine, threonine) in target proteins .

Biological Activity

The compound 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Molecular Formula: C15H14ClN3O2
  • Molecular Weight: 301.74 g/mol

The presence of the chlorophenyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound exhibits inhibitory activity against various kinases. One notable study reported its low micromolar activity against AKT2/PKBβ , a key player in oncogenic signaling pathways associated with glioblastoma. The inhibition of AKT signaling is critical as it is often dysregulated in cancer cells.

Anticancer Activity

  • In Vitro Studies:
    • The compound demonstrated significant growth inhibitory effects on glioblastoma cell lines (e.g., U87MG and U251) in both two-dimensional (2D) and three-dimensional (3D) culture systems. It inhibited neurosphere formation in primary patient-derived glioma stem cells while exhibiting lower cytotoxicity towards non-cancerous cells .
  • Mechanistic Insights:
    • The compound's ability to induce apoptosis in glioma cells was linked to its action on the AKT signaling pathway. Specifically, it was shown to decrease cell viability and promote cell death selectively in cancerous cells .

Other Biological Activities

Additionally, compounds within the pyrrolo[3,4-d]pyrimidine class have shown promise in other therapeutic areas:

  • Antimicrobial Properties: Some derivatives have exhibited antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Certain compounds have been tested for their anti-inflammatory potential in preclinical models.

Case Studies and Research Findings

StudyFindings
Study 1 Inhibition of AKT2/PKBβ; effective against glioblastoma cell lines with minimal toxicity to normal cells.
Study 2 Review on therapeutic potential highlighting similar structures with anticancer properties; suggests broader applicability in oncology.
Study 3 Overview of pyrazolo[1,5-a]pyrimidines indicating selective protein inhibition and psychopharmacological effects.

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